molecular formula C28H18F2N2O6 B11529587 4,4'-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid

4,4'-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid

Cat. No.: B11529587
M. Wt: 516.4 g/mol
InChI Key: SPAPFYBBIPELTM-UHFFFAOYSA-N
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Description

4,4’-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid is a complex organic compound that belongs to the class of aromatic dicarboxylic acids. This compound is characterized by its unique structure, which includes two fluorophenyl groups and two carboxylic acid groups attached to a biphenyl core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4,4’-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity. The carboxylic acid groups can also form coordination complexes with metal ions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid is unique due to its combination of fluorophenyl and carboxylic acid groups, which confer specific chemical properties and reactivity. This makes it valuable for applications requiring high thermal stability, electrical insulation, and specific biological activities.

Properties

Molecular Formula

C28H18F2N2O6

Molecular Weight

516.4 g/mol

IUPAC Name

5-[3-carboxy-4-[(4-fluorobenzoyl)amino]phenyl]-2-[(4-fluorobenzoyl)amino]benzoic acid

InChI

InChI=1S/C28H18F2N2O6/c29-19-7-1-15(2-8-19)25(33)31-23-11-5-17(13-21(23)27(35)36)18-6-12-24(22(14-18)28(37)38)32-26(34)16-3-9-20(30)10-4-16/h1-14H,(H,31,33)(H,32,34)(H,35,36)(H,37,38)

InChI Key

SPAPFYBBIPELTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)O)C(=O)O)F

Origin of Product

United States

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